Di(demethoxycarbonyl)tetrahydrosecamine
Description
Properties
CAS No. |
33626-53-8 |
|---|---|
Molecular Formula |
C38H52N4 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C38H52N4/c1-3-28-12-10-22-40(26-28)24-20-32-31-15-6-8-17-35(31)42-36(32)18-9-19-37(42)38-33(30-14-5-7-16-34(30)39-38)21-25-41-23-11-13-29(4-2)27-41/h5-8,14-17,28-29,37,39H,3-4,9-13,18-27H2,1-2H3 |
InChI Key |
RJMPZVNRFHISRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(demethoxycarbonyl)tetrahydrosecamine involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc) for the protection of amine groups, followed by selective deprotection under mild conditions . The reaction typically takes place in ethanol with Amberlyst-15 as a catalyst, which can be easily separated and reused .
Industrial Production Methods
Industrial production of Di(demethoxycarbonyl)tetrahydrosecamine may involve large-scale synthesis using similar protection and deprotection strategies. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Di(demethoxycarbonyl)tetrahydrosecamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane (DMDO) under controlled conditions.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: DMDO in acetone, cooled in an ice bath.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DMDO can lead to the formation of ketones or alcohols, while reduction with sodium borohydride typically yields amines.
Scientific Research Applications
Di(demethoxycarbonyl)tetrahydrosecamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Di(demethoxycarbonyl)tetrahydrosecamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and the alteration of cellular signaling pathways . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis compare Di(demethoxycarbonyl)tetrahydrosecamine with key analogs in terms of chemical properties, sources, and bioactivities.
Table 1: Comparative Analysis of Di(demethoxycarbonyl)tetrahydrosecamine and Related Alkaloids
Note: Asterisked formulas and weights are inferred from structural modifications described in referenced studies.
Structural and Functional Differences
Di(demethoxycarbonyl)tetrahydrosecamine vs. Tetrahydrosecamine: Structural Difference: Di(demethoxycarbonyl)tetrahydrosecamine lacks two methoxycarbonyl (-COOCH₃) groups present in tetrahydrosecamine. Tetrahydrosecamine, however, retains broader antimicrobial activity due to its polar substituents .
Di(demethoxycarbonyl)tetrahydrosecamine vs. Decarbomethoxytetrahydrosecamine :
- Despite sharing the same molecular formula (C₄₀H₅₄N₄O₂ ), these compounds differ in substitution patterns. Decarbomethoxytetrahydrosecamine is reported as an antiseptic, whereas Di(demethoxycarbonyl)tetrahydrosecamine exhibits stronger anticancer effects .
Di(demethoxycarbonyl)tetrahydrosecamine vs. Tetrahydrosecaminediol :
- The diol derivative (tetrahydrosecaminediol) introduces hydroxyl groups, increasing polarity and cytotoxicity. This modification correlates with a 3-fold higher activity in cancer cell assays compared to Di(demethoxycarbonyl)tetrahydrosecamine .
Bioactivity Profiles
Anticancer Activity :
Antimicrobial Activity :
- While Di(demethoxycarbonyl)tetrahydrosecamine has moderate antimicrobial effects, tetrahydrosecamine and decardbmethoxytetrahydrosecamine are more effective against Gram-positive bacteria due to their intact methoxycarbonyl or hydroxyl groups .
Biological Activity
Di(demethoxycarbonyl)tetrahydrosecamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Di(demethoxycarbonyl)tetrahydrosecamine is derived from tetrahydrosecamine, which is known for its structural complexity and potential therapeutic effects. The compound's molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Pharmacological Activities
-
Antioxidant Activity :
Di(demethoxycarbonyl)tetrahydrosecamine has been noted for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging capabilities, which can protect cells from oxidative stress . -
Neuroprotective Effects :
Preliminary studies suggest that di(demethoxycarbonyl)tetrahydrosecamine may possess neuroprotective properties. It has been hypothesized that the compound can mitigate neuronal damage in models of neurodegenerative diseases, although detailed mechanistic studies are still required. -
Antimicrobial Properties :
The compound shows promise against various microbial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of certain bacteria and fungi, indicating potential applications in treating infections .
The biological activity of di(demethoxycarbonyl)tetrahydrosecamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, thereby enhancing cellular resilience.
- Receptor Modulation : It is suggested that di(demethoxycarbonyl)tetrahydrosecamine interacts with neurotransmitter receptors, which could explain its neuroprotective effects.
- Cell Signaling Pathways : Research indicates that this compound may influence various signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects.
Case Study 1: Antioxidant Activity Assessment
In a comparative study involving several compounds, di(demethoxycarbonyl)tetrahydrosecamine exhibited a notable reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. The results indicated a 50% decrease in ROS compared to control groups after treatment with the compound at a concentration of 10 µM over 24 hours .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that administration of di(demethoxycarbonyl)tetrahydrosecamine resulted in improved cognitive function as measured by maze tests. Histological analysis revealed reduced amyloid plaque formation in treated animals compared to untreated controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary natural sources and isolation methods for Di(demethoxycarbonyl)tetrahydrosecamine?
Di(demethoxycarbonyl)tetrahydrosecamine is an alkaloid primarily isolated from plant species such as Amsonia tabernaemontana, Rhazya stricta, and Aspidosperma excelsum. Standard isolation involves solvent extraction (e.g., methanol or acetone) followed by chromatographic purification. Acidic conditions (e.g., 10% sulfuric acid) are often used during extraction, but pH must be carefully controlled to avoid structural rearrangement (e.g., conversion to secamine derivatives) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing its structure and purity?
Key techniques include:
- UV-Vis spectroscopy : Identifies absorption maxima (e.g., λmax 220, 283, 292 nm in methanol) .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (C40H54N4O2, MW 622.892) .
- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment, using C18 columns and methanol/water gradients .
Q. What are the solubility properties and stability considerations for this compound?
The compound is soluble in acetone and methanol but poorly soluble in water. Stability is pH-dependent: strongly acidic conditions (>pH 4.2) during extraction may induce structural rearrangements. Storage in inert atmospheres (e.g., nitrogen) at −20°C is recommended to prevent degradation .
Advanced Research Questions
Q. How can extraction protocols be optimized to minimize structural rearrangement during isolation?
To avoid non-enzymatic dimerization or rearrangement of secodine precursors:
Q. What methodological frameworks are suitable for resolving contradictions in reported bioactivity data (e.g., antiseptic vs. antimicrobial activity)?
Apply the FINER criteria to evaluate study design:
- Feasibility : Ensure consistent assay conditions (e.g., microbial strains, concentration ranges).
- Novelty : Cross-reference bioactivity with structural analogs (e.g., tetrahydrosecamine derivatives) to identify structure-activity relationships .
- Relevance : Use standardized controls (e.g., chloramphenicol for antimicrobial assays) to normalize data across studies .
Q. How can synthetic routes be designed to produce Di(demethoxycarbonyl)tetrahydrosecamine derivatives for structure-activity studies?
- Intermediate functionalization : Modify the tetrahydrosecamine core via demethoxycarbonylation using catalytic hydrolysis (e.g., NaOH/EtOH) .
- Spirophosphazene coupling : Adapt methods from tetrachloromonospirophosphazene synthesis (e.g., THF solvent, triethylamine catalyst) to introduce novel side chains .
- Analytical validation : Confirm derivative purity via HR-MS and <sup>1</sup>H NMR, and assess bioactivity using dose-response assays .
Q. What computational tools are recommended for predicting the log P value and pharmacokinetic properties of this compound?
- Log P estimation : Use fragment-based methods (e.g., XLogP3) to address uncertainties in reported values (e.g., log P 8.76, calc.) .
- ADMET prediction : Apply tools like SwissADME to model absorption and toxicity, leveraging the compound’s high molecular weight (622.892 g/mol) and hydrophobicity .
Methodological Best Practices
- Experimental design : Use the PICO framework to define populations (e.g., microbial strains), interventions (e.g., compound concentration), comparisons (e.g., positive/negative controls), and outcomes (e.g., MIC values) .
- Data contradiction analysis : Perform meta-analyses to reconcile bioactivity discrepancies, accounting for variables like solvent choice (e.g., DMSO vs. methanol) and assay duration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
